5,5-dimethyltetrahydrofuran-3-ol

Übersicht

Beschreibung

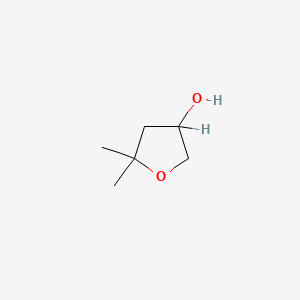

5,5-Dimethyltetrahydrofuran-3-ol is an organic compound with the molecular formula C6H12O2. It is a derivative of tetrahydrofuran, featuring two methyl groups at the 5th position and a hydroxyl group at the 3rd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyltetrahydrofuran-3-ol typically involves the functionalization of 2,5-dimethylfuran. A common synthetic route includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization of the intermediate to yield the desired tetrahydrofuran derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves catalytic hydrogenation and cyclization reactions, utilizing efficient and selective catalysts to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyltetrahydrofuran-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the hydroxyl group or other functional groups present.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

5,5-Dimethyltetrahydrofuran-3-ol serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the creation of complex molecules. It can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo functional group transformations.

Solvent Properties

The compound is also used as a solvent in several chemical reactions. Its polar nature and ability to dissolve a wide range of organic compounds enhance its utility in laboratory settings, particularly in organic synthesis and extraction processes.

Biological Applications

Potential Biological Activity

Research into the biological properties of this compound has indicated potential interactions with biomolecules. Studies have suggested that it may exhibit antimicrobial properties, making it a candidate for further investigation in medicinal chemistry. Its hydroxyl group can engage in hydrogen bonding, which is essential for biological activity.

Therapeutic Applications

There is ongoing research exploring the use of this compound as a precursor for drug synthesis. Its structural characteristics may facilitate the development of new therapeutic agents targeting various diseases.

Industrial Applications

Polymer Production

In industrial contexts, this compound is used in the production of polymers and resins. Its chemical properties allow it to act as a monomer or additive in polymerization processes, contributing to the development of materials with specific physical and chemical characteristics.

Energy Applications

The compound has been studied for its potential use as a biofuel or fuel additive. Research indicates that derivatives of 5-hydroxymethylfurfural can be converted into 2,5-dimethylfuran and 2,5-dimethyltetrahydrofuran through catalytic processes. These compounds are considered promising biofuels due to their high energy density and favorable combustion properties .

Data Tables

| Reaction Conditions | HMF Conversion (%) | DMTHF Yield (%) |

|---|---|---|

| Catalyst: Ni/SBA-15 | 93 | 97 |

| Temperature: 210 °C | 100 | 100 |

| Time: 8 hours | - | - |

Case Studies

-

Hydroconversion of 5-Hydroxymethylfurfural

A study demonstrated the selective hydroconversion of 5-hydroxymethylfurfural to produce both 2,5-dimethylfuran and 2,5-dimethyltetrahydrofuran using a nickel catalyst under optimized conditions. The results indicated that high yields could be achieved with careful control over reaction parameters . -

Biological Activity Assessment

Preliminary studies have evaluated the antimicrobial activity of various tetrahydrofuran derivatives, including this compound. These investigations highlighted its potential as an antimicrobial agent against specific pathogens, warranting further exploration for therapeutic applications.

Wirkmechanismus

The mechanism of action of 5,5-dimethyltetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, modulating biological pathways and exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetrahydrofuran (THF): A parent compound without the methyl and hydroxyl substitutions.

2,5-Dimethyltetrahydrofuran: Similar structure but lacks the hydroxyl group at the 3rd position.

5-Hydroxymethyltetrahydrofuran: Contains a hydroxyl group but differs in the position and number of methyl groups .

Uniqueness

5,5-Dimethyltetrahydrofuran-3-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical and physical properties.

Biologische Aktivität

5,5-Dimethyltetrahydrofuran-3-ol (DMTHF) is an organic compound with the molecular formula C₆H₁₂O₂, characterized by a tetrahydrofuran ring substituted with two methyl groups and a hydroxyl group. This unique structure grants DMTHF potential biological activities that are currently under investigation. This article presents a detailed overview of the biological activity of DMTHF, including its antimicrobial properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular structure of DMTHF is significant in determining its chemical reactivity and biological interactions. The presence of both methyl groups and a hydroxyl group contributes to its unique physical and chemical properties.

| Property | Description |

|---|---|

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Functional Groups | Hydroxyl (-OH), Methyl (-CH₃) |

| Solubility | Soluble in organic solvents |

Biological Activity

Research on the biological activity of DMTHF is limited but suggests several promising avenues:

1. Antimicrobial Properties

Initial studies indicate that DMTHF may exhibit antimicrobial activity . Compounds with similar structures often show effectiveness against various pathogens, suggesting that DMTHF could possess similar effects. For instance, it has been noted that cyclic ethers can interact with microbial membranes, potentially disrupting their integrity and function.

The proposed mechanism of action for DMTHF involves:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function.

- Chemical Reactivity : The compound's unique structure allows it to participate in various chemical reactions that may modulate biological pathways.

Case Studies

While specific case studies focusing solely on DMTHF are scarce, related research provides insights into its potential applications:

- Antimicrobial Activity : A study investigating compounds similar to DMTHF found that cyclic ethers demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that further exploration of DMTHF's properties could reveal similar efficacy.

- Synthesis Applications : In organic synthesis, DMTHF has been utilized as an intermediate for creating complex molecules, indicating its versatility and potential utility in pharmaceutical development.

Comparison with Similar Compounds

To better understand the uniqueness of DMTHF, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tetrahydrofuran (THF) | A five-membered cyclic ether | Lacks substituents; less reactive |

| 2,5-Dimethyltetrahydrofuran | Two methyl groups at positions 2 and 5 | Lacks hydroxyl group; primarily used as a solvent |

| 5-Hydroxymethylfurfural | Contains a hydroxymethyl group | Different functional group; used in biomass conversion |

Future Directions in Research

Given the preliminary findings regarding the biological activity of DMTHF, future research should focus on:

- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile of DMTHF.

- Mechanistic Studies : Investigating the precise biochemical pathways influenced by DMTHF to elucidate its mechanisms of action.

- Broader Biological Screening : Expanding research to include various biological assays to evaluate the full spectrum of biological activities.

Eigenschaften

IUPAC Name |

5,5-dimethyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2)3-5(7)4-8-6/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEYEQCMWJLKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952307 | |

| Record name | 5,5-Dimethyloxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29848-46-2 | |

| Record name | Tetrahydro-5,5-dimethyl-3-furanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029848462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Dimethyloxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDRO-5,5-DIMETHYL-3-FURANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKK0O3OM3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.